BenchChemオンラインストアへようこそ!

1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Selectivity profiling PubChem BioAssay Off-target screening

This C₂₃H₂₂N₄O₂ compound (MW 386.4) is a precision 3-cyanoquinoline-piperidine-4-carboxamide hybrid with a meta-methoxyphenyl amide tail. Structurally distinct from para-substituted or benzylamine-linked analogs, it offers a unique pharmacophore for ATP-competitive kinase inhibitor libraries and sigma receptor ligand programs. Peer-reviewed bioactivity data are limited, but documented inactivity in GIRK2, mHTT-CaM, and Pf-apPOL screens makes it an ideal negative control for 3-cyanoquinoline counter-screening cascades. Avoid generic substitutes that risk altered hinge-region geometry and selectivity.

Molecular Formula C23H22N4O2
Molecular Weight 386.455
CAS No. 1226434-02-1
Cat. No. B2879268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
CAS1226434-02-1
Molecular FormulaC23H22N4O2
Molecular Weight386.455
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
InChIInChI=1S/C23H22N4O2/c1-29-19-6-4-5-18(13-19)26-23(28)16-9-11-27(12-10-16)22-17(14-24)15-25-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,26,28)
InChIKeyCCRYZFPPEJHOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide (CAS 1226434-02-1): Compound Identity and Physicochemical Baseline for Procurement Decisions


1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide (CAS 1226434-02-1, PubChem CID 49674256) is a synthetic small molecule (C₂₃H₂₂N₄O₂, MW 386.4 g/mol) combining a 3-cyanoquinoline core with a piperidine-4-carboxamide linker bearing a meta-methoxyphenyl amide substituent [1]. Its computed physicochemical descriptors—XLogP3 of 3.3, topological polar surface area (TPSA) of 78.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors—place it within drug-like chemical space [1]. The 3-cyanoquinoline scaffold is a recognized pharmacophore in ATP-competitive kinase inhibitor design, while the piperidine-4-carboxamide moiety is a privileged fragment in sigma receptor ligand development [2][3]. However, prospective purchasers must note that peer-reviewed primary literature directly characterizing the biological activity of this specific compound is extremely limited; the quantitative evidence presented below draws primarily on authoritative database records and class-level inference.

Why 1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a generic 3-cyanoquinoline or piperidine-4-carboxamide analog risks losing the specific positional and electronic features that define its biological interaction profile. The meta-methoxy substitution on the phenylamide ring creates a distinct hydrogen-bonding geometry and steric contour compared to para-substituted analogs such as N-(4-fluorophenyl)- or N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide [1]. Furthermore, the direct amide linkage between the piperidine carbonyl and the 3-methoxyaniline moiety (as opposed to the benzylamine linker found in CAS 1207056-24-3) alters conformational flexibility, amide bond electronics, and the spatial relationship between the quinoline and phenyl rings [1]. Within the broader 3-cyanoquinoline class, even subtle substituent changes on the 4-position aniline/piperidine group can shift kinase selectivity from EGFR/HER2 to IGF-1R or Src family kinases, or ablate activity entirely [2][3]. These structure-activity relationship (SAR) sensitivities mean that generic substitution without confirmatory comparative data carries a high risk of altered or lost biological activity.

Quantitative Differentiation Evidence for 1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide (CAS 1226434-02-1)


Multi-Target Screening Inactivity in PubChem BioAssays Defines a Clean Selectivity Baseline

In three independent PubChem high-throughput screening campaigns, 1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide was classified as 'Inactive' against GIRK2 potassium channel activation (AID 1259325), mutant huntingtin–calmodulin (mHTT-CaM) protein–protein interaction (AID 1671202), and Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) inhibition (AID 1794808) [1]. This negative data is informative: it demonstrates that the compound does not exhibit promiscuous bioactivity across these mechanistically diverse targets, making it a cleaner chemical probe candidate compared to structurally related 3-cyanoquinoline analogs that may show polypharmacology [2].

Selectivity profiling PubChem BioAssay Off-target screening GIRK2 Huntingtin Antimalarial

Physicochemical Differentiation: Meta-Methoxy Substitution Yields a Distinct LogP-TPSA Profile vs. Para-Substituted Analogs

The target compound (CAS 1226434-02-1) has a computed XLogP3 of 3.3 and TPSA of 78.3 Ų [1]. By comparison, the para-fluoro analog 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is predicted to have a lower XLogP (~3.0) and comparable TPSA (~67 Ų), while the para-methyl analog has a higher XLogP (~3.8) with reduced TPSA (~67 Ų) [2]. The meta-methoxy group introduces a dual hydrogen-bond acceptor (ether oxygen) and a mild inductive electron-withdrawing effect at the meta position, which modulates amide NH acidity and ring electronics differently than para-substituted analogs [3].

Physicochemical properties Lipophilicity TPSA Drug-likeness Structure-property relationships

Scaffold Class Evidence: The 3-Cyanoquinoline Core Is a Validated Kinase Inhibitor Pharmacophore Distinct from General Quinoline Derivatives

The 3-cyanoquinoline scaffold is extensively validated in the patent literature as a core structure for ATP-competitive tyrosine kinase inhibitors. Patent US6288082 discloses numerous 3-cyanoquinoline compounds with inhibitory activity against EGFR and HER2 kinases, and the clinical candidate Pelitinib (EKB-569), a 3-cyanoquinoline-based irreversible EGFR inhibitor, reached Phase II clinical trials with an in vitro EGFR IC₅₀ of ~1.8 nM [1][2]. While 1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has not been individually characterized in these kinase assays, its core scaffold is identical to that of validated kinase inhibitors, and the piperidine-4-carboxamide substitution at the quinoline 4-position represents an underexplored but synthetically accessible diversification point for kinase selectivity tuning [3].

Kinase inhibitor 3-cyanoquinoline EGFR HER2 IGF-1R Structure-activity relationship

Amide Linker vs. Methylene Linker: Conformational and Electronic Distinction from the Benzylamide Analog (CAS 1207056-24-3)

The target compound (CAS 1226434-02-1) features a direct amide bond between the piperidine-4-carbonyl and the 3-methoxyaniline nitrogen, yielding a planar, resonance-stabilized trans-amide geometry. In contrast, the closely related analog 1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1207056-24-3) inserts a methylene spacer, converting the amide to a secondary benzylamide with increased conformational flexibility and altered nitrogen basicity [1]. This structural difference is predicted to affect the spatial presentation of the methoxyphenyl group by approximately 1.2–1.5 Å in the extended conformation, with potential consequences for target binding pocket complementarity [2].

Linker chemistry Amide bond Conformational analysis Piperidine-carboxamide Structure-activity relationship

Recommended Application Scenarios for 1-(3-Cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide Based on Evidenced Differentiation


Kinase Inhibitor Screening Library Diversification with a Novel 4-Piperidine-Carboxamide 3-Cyanoquinoline Vector

Medicinal chemistry groups building targeted kinase inhibitor libraries should consider this compound as a synthetically distinct scaffold variation within the validated 3-cyanoquinoline class [1]. Unlike the extensively patented 4-anilino-3-cyanoquinoline series (e.g., Pelitinib analogs), the piperidine-4-carboxamide C-4 substituent introduces a saturated heterocyclic linker that may access different regions of the kinase ATP-binding pocket and alter hinge-region hydrogen-bonding geometry [2]. The documented inactivity in GIRK2, mHTT-CaM, and Pf-apPOL PubChem screens provides an initial selectivity baseline that supports its use as a starting point for kinase-focused optimization rather than a promiscuous hit [3].

Negative Control Compound for 3-Cyanoquinoline Kinase Inhibitor Assay Cascades

Because PubChem BioAssay records confirm inactivity of this compound in all three screening assays tested (GIRK2 activation, mHTT-CaM interaction, Pf-apPOL inhibition), it can serve as a structurally matched negative control for counter-screening cascades when profiling active 3-cyanoquinoline kinase inhibitors [3]. Its physicochemical properties (XLogP3 = 3.3, TPSA = 78.3 Ų) are comparable to active analogs, minimizing the risk that differential solubility or non-specific binding artifacts confound the interpretation of negative results, a concern that arises when using structurally unrelated negative controls [2].

Sigma Receptor Ligand Development Using the Piperidine-4-Carboxamide Pharmacophore

The piperidine-4-carboxamide motif is a privileged scaffold for sigma-1 (σ₁) receptor ligands, with key literature precedents demonstrating that proper substitution can achieve σ₁ Ki values as low as 3.7 nM with high selectivity over σ₂ receptors (selectivity ratio >350) [1]. The 3-cyanoquinoline N-substituent on the piperidine ring provides a unique aromatic capping group not explored in the Zampieri et al. (2015) study, potentially offering a novel intellectual property position and altered σ₁/σ₂ selectivity profile for neuroscience and oncology applications where sigma receptor modulation is therapeutically relevant [1].

Computational Chemistry and Molecular Docking Studies on Underexplored 3-Cyanoquinoline Chemical Space

The combination of a 3-cyanoquinoline core with a piperidine-4-carboxamide linker and meta-methoxyphenyl amide terminus creates a three-dimensional pharmacophore that is underrepresented in the published kinase inhibitor literature relative to 4-anilino-substituted analogs [2]. Computational chemists can leverage the available PubChem structural data (SMILES, InChIKey, 3D conformer) and the documented inactivity in specific screening assays to perform virtual screening campaigns, docking studies, or molecular dynamics simulations that explore novel target hypotheses without confounding pre-existing activity annotations [3].

Quote Request

Request a Quote for 1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.